(3-Methoxy-4-propoxyphenyl)methanol
Overview
Description
(3-Methoxy-4-propoxyphenyl)methanol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a propoxy group (-OCH2CH2CH3) attached to a phenyl ring, along with a methanol group (-CH2OH) at the para position relative to the methoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-propoxyphenyl)methanol typically involves the alkylation of a phenol derivative. One common method is the reaction of 3-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-propoxybenzaldehyde or 3-Methoxy-4-propoxybenzoic acid.
Reduction: 3-Methoxy-4-propoxyphenylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Methoxy-4-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-propoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and propoxy groups can affect the compound’s lipophilicity and membrane permeability, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(3-Methoxy-4-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(3-Methoxy-4-propoxyphenyl)methanol is unique due to the specific combination of methoxy and propoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The propoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications .
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHCGEWVQZCIMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366644 | |
Record name | (3-methoxy-4-propoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103859-81-0 | |
Record name | (3-methoxy-4-propoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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